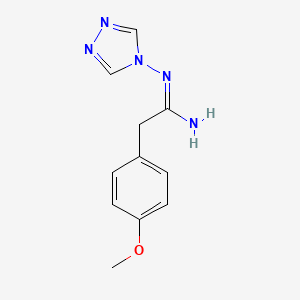
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide is a chemical compound that features a methoxyphenyl group and a triazolyl group connected via an ethanimidamide linkage
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide include:
2-(4-methoxyphenyl)-N’-(1,2,3-triazol-4-yl)ethanimidamide: Differing by the position of the nitrogen atoms in the triazole ring.
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-3-yl)ethanimidamide: Differing by the position of the nitrogen atoms in the triazole ring.
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-5-yl)ethanimidamide: Differing by the position of the nitrogen atoms in the triazole ring.
The uniqueness of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-17-10-4-2-9(3-5-10)6-11(12)15-16-7-13-14-8-16/h2-5,7-8H,6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXVAKYIPZGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N\N2C=NN=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5453775.png)
![(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5453782.png)
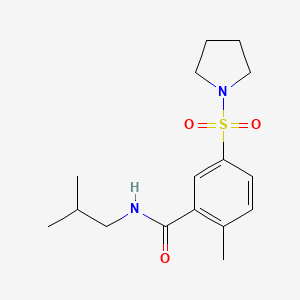
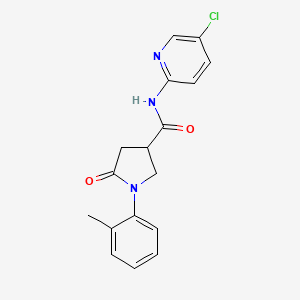
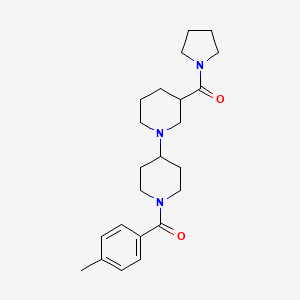
![1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5453806.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5453822.png)
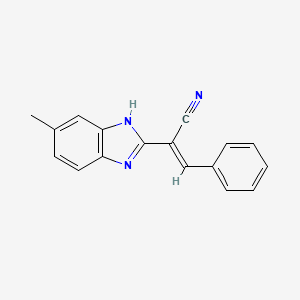
![N-{5-[(cyanomethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5453832.png)
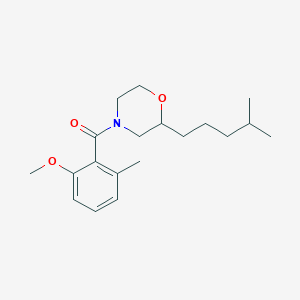
![3-cyclopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5453842.png)
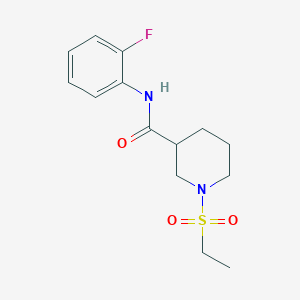
![6-methyl-N~4~-[2-(phenylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5453859.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5453879.png)
